molecular formula C16H12FNO2 B2812299 N-(3-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide CAS No. 460993-39-9

N-(3-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B2812299
CAS No.: 460993-39-9
M. Wt: 269.275
InChI Key: RJAZFPMNNIWFMR-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide is a chemical compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a fluorophenyl group, a methyl group, and a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of substituted benzofuran derivatives .

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide is unique due to its specific combination of a fluorophenyl group, a methyl group, and a benzofuran core.

Properties

IUPAC Name

N-(3-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO2/c1-10-13-7-2-3-8-14(13)20-15(10)16(19)18-12-6-4-5-11(17)9-12/h2-9H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJAZFPMNNIWFMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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